8-Chloro-5-methoxyisoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide efficient and environmentally friendly routes to isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Chloro-5-methoxyisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: The parent compound of 8-Chloro-5-methoxyisoquinoline, known for its aromatic structure and biological activity.
5-Methoxyisoquinoline: A similar compound with a methoxy group at the 5-position but lacking the chlorine atom.
8-Chloroisoquinoline: Another related compound with a chlorine atom at the 8-position but without the methoxy group.
Uniqueness: this compound is unique due to the presence of both chlorine and methoxy substituents on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
8-chloro-5-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKITGFGPZTPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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